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Compound of Interest

Compound Name: MK 319

Cat. No.: B13437780

MK-319 is identified as a selective inhibitor of aldose reductase, an enzyme implicated in the
complications of diabetes.

Cellular Target: Aldose Reductase (AR)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the
reduction of glucose to sorbitol, a reaction that, when excessively activated during
hyperglycemia, contributes to diabetic complications by inducing osmotic stress and depleting
NADPH, leading to increased oxidative stress.
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Signaling Pathway

Inhibition of aldose reductase by MK-319 blocks the conversion of glucose to sorbitol, thereby
mitigating the downstream pathological effects of the polyol pathway.
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Caption: Inhibition of the Polyol Pathway by MK-319.
Experimental Protocols

Aldose Reductase Inhibition Assay (General Protocol):

Enzyme Preparation: Recombinant human aldose reductase is purified.

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 6.2) containing
NADPH, DL-glyceraldehyde as the substrate, and varying concentrations of the inhibitor
(MK-319).

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The
oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm using
a spectrophotometer.
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e |C50 Determination: The concentration of MK-319 that causes 50% inhibition of aldose
reductase activity (IC50) is calculated from the dose-response curve.

ABBV-319: A CD19-Targeting Antibody-Drug
Conjugate

ABBV-319 is an investigational antibody-drug conjugate (ADC) designed for the treatment of B-
cell malignancies.[1][2]

Cellular Targets: CD19 and Glucocorticoid Receptor
(GR)

ABBV-319 has a dual mechanism of action targeting two distinct cellular components:

e CD19: Atransmembrane protein expressed on the surface of B-lymphocytes. It is a critical
co-receptor for the B-cell receptor (BCR) and is involved in B-cell activation and proliferation.

o Glucocorticoid Receptor (GR): An intracellular receptor that, upon activation, translocates to
the nucleus and modulates the transcription of genes involved in apoptosis and
inflammation.

Mechanism of Action

ABBV-319 consists of three key components:

e A monoclonal antibody that specifically targets CD19 on B-cells.

¢ A glucocorticoid receptor modulator (GRM) payload.

o Alinker that connects the antibody to the payload.

The proposed mechanism involves:

» Binding: The antibody component of ABBV-319 binds to CD19 on malignant B-cells.
« Internalization: The ADC-CD19 complex is internalized by the cell.

o Payload Release: The GRM payload is released from the antibody within the cell.
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e GR Activation: The GRM binds to and activates the intracellular glucocorticoid receptor.

e Apoptosis Induction: The activated GR translocates to the nucleus and initiates a signaling
cascade that leads to apoptosis (programmed cell death) of the cancer cell.[1][2]

Additionally, the antibody backbone of ABBV-319 is afucosylated, which enhances its ability to
mediate antibody-dependent cellular cytotoxicity (ADCC).[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11375461/
https://pubmed.ncbi.nlm.nih.gov/38701407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular

ABBV-319
(ADC)

CD19 Receptor

Intracellular
Y

l Internalization l

/

\
Payload Release
l (GRM) l
C
\

/
Glucocorticoid
Receptor (GR)

Activation
/

Activated GR-GRM
Complex

Translocation
Y

Nucleus

Gene
ranscription

Apoptosis

Click to download full resolution via product page

Caption: Mechanism of Action of ABBV-319.
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Clinical Development

ABBV-319 is being investigated in a Phase 1 clinical trial (NCT05512390) for patients with
relapsed/refractory B-cell malignancies.

A-319: A Recombinant CD19xCD3 Bispecific
Antibody

A-319 is an investigational bispecific antibody designed to treat systemic lupus erythematosus
(SLE).

Cellular Targets: CD19 and CD3

A-319 simultaneously targets two different cell surface proteins:

o CD19: Expressed on pathogenic B-cells, which are responsible for producing autoantibodies
in SLE.

e CD3: A component of the T-cell receptor complex on T-cells. Engagement of CD3 activates
the T-cell.

Mechanism of Action

A-319 functions by redirecting T-cells to kill pathogenic B-cells:

e Bridging: One arm of the A-319 antibody binds to CD19 on a B-cell, while the other arm
binds to CD3 on a T-cell, forming a bridge between the two cells.

o T-cell Activation: The engagement of CD3 by A-319 activates the T-cell.

o B-cell Lysis: The activated T-cell releases cytotoxic granules (e.g., perforin and granzymes)
that induce the death of the targeted B-cell.
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Caption: T-cell mediated killing of B-cells by A-319.

Clinical Development

A clinical trial is underway to evaluate the safety, efficacy, pharmacokinetics, and
pharmacodynamics of A-319 in patients with active/refractory SLE.

SLAMF7 (CD319): A Therapeutic Target in Multiple
Myeloma

SLAMF7, also known as CD319, is a cell surface glycoprotein that is highly expressed on
multiple myeloma (MM) cells and is also present on natural killer (NK) cells. It serves as a
therapeutic target for monoclonal antibodies like elotuzumab.

Cellular Function and Signaling

The function of SLAMF7 is complex and can be both activating and inhibitory depending on the
cellular context and the presence of associated signaling proteins.

e On Myeloma Cells: SLAMF7 is involved in cell adhesion and growth promotion through
homophilic (SLAMF7-SLAMF7) interactions.

* On NK Cells: SLAMF7 acts as an activating receptor. When engaged, it triggers NK cell-
mediated cytotoxicity against SLAMF7-expressing target cells.
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Therapeutic Targeting with Monoclonal Antibodies

Monoclonal antibodies targeting SLAMF7, such as elotuzumab, work through several
mechanisms:

+ Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody binds to SLAMF7 on
myeloma cells, and the Fc portion of the antibody is recognized by Fc receptors (like CD16)
on NK cells, leading to the killing of the myeloma cell.

o Direct NK Cell Activation: The antibody can also directly bind to SLAMF7 on NK cells,
activating them and enhancing their anti-myeloma activity.

 Inhibition of Myeloma Cell Adhesion: By blocking SLAMF7-SLAMF7 interactions, the
antibody can inhibit the adhesion of myeloma cells within the bone marrow
microenvironment.
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Caption: Mechanisms of anti-SLAMF7 monoclonal antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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